4-(2-Bromophenyl)phenol

CAS No.: 70066-66-9

Cat. No.: VC2907188

Molecular Formula: C12H9BrO

Molecular Weight: 249.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70066-66-9 |

|---|---|

| Molecular Formula | C12H9BrO |

| Molecular Weight | 249.1 g/mol |

| IUPAC Name | 4-(2-bromophenyl)phenol |

| Standard InChI | InChI=1S/C12H9BrO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H |

| Standard InChI Key | XESUCEJPGYWGSK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Br |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Br |

Introduction

Chemical Structure and Nomenclature

Structural Features

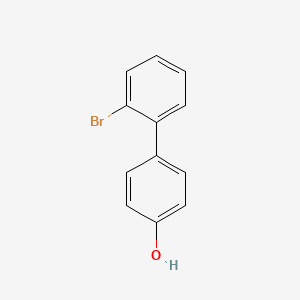

The structure of 4-(2-Bromophenyl)phenol consists of two phenyl rings connected through a single bond. One phenyl ring carries a bromine substituent at the ortho position (relative to the connecting bond), while the other phenyl ring contains a hydroxyl group at the para position. This arrangement leads to significant steric and electronic effects that are central to its reactivity.

The IUPAC name for this compound is 4-(2-bromophenyl)phenol. The CAS registry number is 70066-66-9 , which serves as a unique identifier for referencing in scientific literature.

Molecular Geometry

The molecular geometry of 4-(2-Bromophenyl)phenol is planar due to the conjugation between the aromatic rings. The bromine atom introduces an electron-withdrawing effect, while the hydroxyl group contributes electron-donating characteristics through resonance and inductive effects.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-(2-Bromophenyl)phenol are summarized in Table 1 below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.1 g/mol | |

| Density | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Purity | Minimum 95% |

The absence of data on melting and boiling points suggests that further experimental studies are required to characterize these properties comprehensively.

Chemical Properties

Chemically, 4-(2-Bromophenyl)phenol exhibits both electrophilic and nucleophilic behavior due to its functional groups:

-

Electrophilic Reactivity: The bromine atom enhances electrophilicity at adjacent positions on the aromatic ring, making it susceptible to nucleophilic substitution reactions.

-

Nucleophilic Reactivity: The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in various reactions.

Its logP value of approximately 3.75 indicates moderate lipophilicity , which influences its solubility in organic solvents and biological membranes.

Synthesis Methods

Challenges in Synthesis

One challenge in synthesizing this compound lies in controlling regioselectivity during bromination and hydroxylation steps. Advanced techniques such as directed lithiation or transition-metal catalysis may be employed to enhance selectivity.

Applications in Chemistry and Biology

Material Science

Due to its aromatic structure and functional groups, 4-(2-Bromophenyl)phenol can be used as a precursor for polymers or as an intermediate in organic synthesis for designing materials with specific electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume